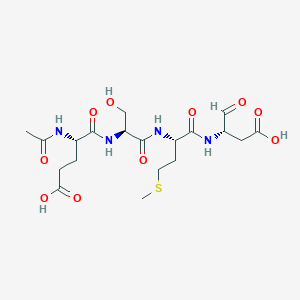

Ac-ESMD-CHO

描述

盐酸德普拉米培索是一种合成的氨基苯并噻唑化合物,在医学和科学界引起了广泛关注。 最初作为治疗肌萎缩性侧索硬化症 (ALS) 的药物开发,它已显示出减少血液和组织嗜酸性粒细胞的潜力,使其成为治疗嗜酸性粒细胞哮喘和其他嗜酸性粒细胞相关疾病的有希望的候选药物 .

准备方法

合成路线和反应条件

盐酸德普拉米培索通过化学酶法合成。该过程涉及制备 ®-N-(6-羟基-4,5,6,7-四氢苯并[d]噻唑-2-基)乙酰胺,一种关键的合成子。 该化合物通过由南极假丝酵母脂肪酶 A 型催化的不可逆转酯化反应以高对映体过量获得 .

工业生产方法

盐酸德普拉米培索的工业生产涉及优化反应条件以实现高收率和纯度。 该过程通常包括多个纯化和结晶步骤,以确保最终产品符合药物标准 .

化学反应分析

反应类型

盐酸德普拉米培索会经历各种化学反应,包括氧化、还原和取代。 这些反应对于改变化合物的结构和增强其药理特性至关重要 .

常见的试剂和条件

盐酸德普拉米培索反应中常用的试剂包括高锰酸钾等氧化剂和硼氢化钠等还原剂。 反应通常在受控温度和 pH 条件下进行,以确保最佳收率 .

主要形成的产品

这些反应形成的主要产品包括德普拉米培索的各种衍生物,这些衍生物正在研究其潜在的治疗应用。 与母体化合物相比,这些衍生物通常表现出增强的功效和减少的副作用 .

科学研究应用

盐酸德普拉米培索具有广泛的科学研究应用:

作用机制

盐酸德普拉米培索通过靶向嗜酸性粒细胞发挥作用,嗜酸性粒细胞是一种参与炎症反应的白细胞。 确切的机制尚不清楚,但据信它会干扰骨髓中嗜酸性粒细胞的成熟,导致血液和组织中嗜酸性粒细胞数量减少 . 这种作用有助于减轻嗜酸性粒细胞哮喘和嗜酸性粒细胞增多症等疾病的症状 .

相似化合物的比较

类似化合物

普拉克索: 一种多巴胺激动剂,用于治疗帕金森病和不安腿综合征.

苯并[d]噻唑衍生物: 一类具有多种药理活性的化合物,包括抗炎和抗癌特性.

独特性

盐酸德普拉米培索的独特之处在于其对嗜酸性粒细胞的靶向作用,这使其有别于其他苯并[d]噻唑衍生物。 它作为治疗嗜酸性粒细胞相关疾病的药物的潜力突出了它在医学研究和治疗中的重要性 .

生物活性

Ac-ESMD-CHO (acetyl-ESMD-aldehyde) is a synthetic peptide that serves as an important inhibitor of caspase-3 and caspase-7, enzymes that play crucial roles in apoptosis (programmed cell death). This article explores the biological activity of this compound, its mechanism of action, and its implications in research and potential therapeutic applications.

This compound inhibits the proteolytic cleavage of the caspase-3 precursor peptide (CPP32) at specific sites, thereby preventing the maturation and activation of caspase-3. The cleavage at the ESMD site is particularly significant as it leads to the formation of active caspase-3 subunits (p17 and p12), which are essential for executing apoptotic processes . The inhibition by this compound indicates its potential role in modulating apoptotic pathways, particularly in conditions where apoptosis is dysregulated, such as cancer.

Biological Activity

The biological activity of this compound has been investigated in various studies, highlighting its role as a selective inhibitor of caspase activity. Below is a summary table detailing the findings from key studies:

Case Studies and Research Findings

Several research studies have utilized this compound to explore its effects on apoptosis in different cellular contexts:

- Cancer Research : In a study investigating the effects of various caspase inhibitors on tumor cell lines, this compound was shown to significantly reduce apoptosis induced by chemotherapeutic agents. This suggests that this compound could be used to enhance the efficacy of cancer therapies by preventing unwanted cell death in non-target cells .

- Neurodegenerative Diseases : Another research initiative examined the role of this compound in models of neurodegeneration, where it was found to protect neuronal cells from apoptosis induced by toxic agents. This points to its potential application in treating conditions like Alzheimer’s disease .

- Cellular Stress Responses : A study focused on cellular stress responses revealed that this compound could modulate apoptotic pathways during oxidative stress, providing insights into its possible use in conditions characterized by excessive cell death due to oxidative damage .

属性

IUPAC Name |

(4S)-4-acetamido-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-carboxy-3-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30N4O10S/c1-10(26)20-12(3-4-15(27)28)18(32)23-14(9-25)19(33)22-13(5-6-34-2)17(31)21-11(8-24)7-16(29)30/h8,11-14,25H,3-7,9H2,1-2H3,(H,20,26)(H,21,31)(H,22,33)(H,23,32)(H,27,28)(H,29,30)/t11-,12-,13-,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVTYMGFOGZRIHG-XUXIUFHCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30N4O10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

506.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。